Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15878821
InChI: InChI=1S/C15H20N2O5/c1-2-22-13(20)10-11(18)12(19)17-7-3-4-15(14(17)16-10)5-8-21-9-6-15/h18H,2-9H2,1H3
SMILES:
Molecular Formula: C15H20N2O5
Molecular Weight: 308.33 g/mol

Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate

CAS No.:

Cat. No.: VC15878821

Molecular Formula: C15H20N2O5

Molecular Weight: 308.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate -

Specification

Molecular Formula C15H20N2O5
Molecular Weight 308.33 g/mol
IUPAC Name ethyl 3-hydroxy-4-oxospiro[7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-9,4'-oxane]-2-carboxylate
Standard InChI InChI=1S/C15H20N2O5/c1-2-22-13(20)10-11(18)12(19)17-7-3-4-15(14(17)16-10)5-8-21-9-6-15/h18H,2-9H2,1H3
Standard InChI Key LPPAXFRAKDMNRJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=O)N2CCCC3(C2=N1)CCOCC3)O

Introduction

Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate is a complex organic compound characterized by its unique spiro structure, which combines a pyran ring with a pyrido[1,2-a]pyrimidine moiety. This compound has a molecular formula of C15H20N2O5 and a molecular weight of 308.33 g/mol . Its chemical structure and functional groups confer distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate typically involves multi-step reactions. These processes often require careful control of reaction conditions to achieve the desired yield and purity.

Interaction Studies

Interaction studies involving this compound focus on its behavior in biological systems. These studies assess how it interacts with enzymes, receptors, and other biomolecules, which is crucial for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylateSpiro structure with pyran and pyrido[1,2-a]pyrimidine ringsUnique combination of ring systems and functional groups
N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridoneContains a pyridone ringDifferent functional groups influencing solubility and reactivity
Spiro[cyclohexane-pyran] derivativesVarious spiro structuresVariation in ring size and substitution patterns
Pyrido[1,2-a]pyrimidinesSimilar heterocyclic frameworksDifferences in substituents affecting biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator